N-Boc-5-methyl-L-tryptophan
Description
Synthesis Analysis
The synthesis of N-Boc-5-methyl-L-tryptophan involves several key steps, starting from 6-Br-isatin as a starting material. Selective bromination, reduction, and alkylation processes are followed by optical resolution and Nα-Boc protection to yield the desired compound. This process underscores the complexity and precision required in synthesizing such derivatives (Mollica et al., 2011).
Molecular Structure Analysis
The structure of N-Boc-5-methyl-L-tryptophan is characterized by the presence of a Boc protective group and a methyl group, which influence its chemical and physical properties. Studies involving analogs and derivatives of tryptophan, such as the use of spin-labeled amino acids, provide insight into the conformational behavior of these compounds in different environments (Wells et al., 1990).
Chemical Reactions and Properties
N-Boc-5-methyl-L-tryptophan participates in various chemical reactions, especially in the context of peptide bond formation and the synthesis of amphiphilic copolymers. The compound's reactivity is significantly influenced by the Boc protective group, which can be removed under specific conditions to facilitate further reactions, such as the Pictet-Spengler cyclization (Zhang & Cook, 1995).
Physical Properties Analysis
The physical properties of N-Boc-5-methyl-L-tryptophan, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis processes. The presence of the Boc group and the methyl substitution affect these properties, making it suitable for use in various organic solvents and conditions.
Chemical Properties Analysis
Chemically, N-Boc-5-methyl-L-tryptophan is characterized by its ability to form stable compounds and participate in a variety of reactions, including those involving radical intermediates and cyclization processes. Its chemical behavior is essential for the synthesis of complex molecules and for applications in medicinal chemistry and drug delivery (Danner et al., 2013).
Scientific Research Applications
Chemical Synthesis and Peptide Chemistry
N-Boc-5-methyl-L-tryptophan is extensively used as a building block in peptide chemistry. The protective N-Boc group facilitates its incorporation into peptides without undesired side reactions. For example, an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, utilizing selective bromination and Nα-Boc protection, showcases its role in constructing complex peptide molecules for further biological studies or drug development (Mollica et al., 2011).
Biocompatible and Fluorescent Polymers
Research on methacrylate monomers bearing a chiral tryptophan moiety highlights the controlled synthesis of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and fluorescence behavior due to the presence of tryptophan moieties, making them suitable for applications like siRNA delivery (Roy et al., 2013).
Drug Delivery Systems
The use of N-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications illustrates its importance in developing novel drug delivery vehicles. These copolymers can form micelles and are designed to improve drug stabilization and release through π–π interactions between indole rings, offering a new avenue for enhancing the efficacy of therapeutic compounds (Voda et al., 2016).
Enzymatic and Chemical Transformations
N-Boc-5-methyl-L-tryptophan is also pivotal in studies involving enzymatic and chemical transformations. For instance, tryptophan lyase (NosL) demonstrates the versatility of the 5'-deoxyadenosyl radical in transforming L-tryptophan into various bioactive molecules, highlighting the compound's role in uncovering new biochemical pathways and reactions (Bhandari et al., 2016).
Modular Synthesis of Tryptophan Derivatives
Combining enzymatic halogenation with chemocatalytic reactions, researchers have developed methods for the modular synthesis of aryl-substituted tryptophan derivatives. This approach utilizes N-Boc-protected tryptophan as a key intermediate, facilitating the synthesis of compounds for peptide chemistry and drug discovery efforts (Frese et al., 2016).
properties
IUPAC Name |
(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207807 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-5-methyl-L-tryptophan | |
CAS RN |
114873-09-5 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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